molecular formula C20H18BrN3O B2384074 1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 847396-23-0

1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2384074
CAS No.: 847396-23-0
M. Wt: 396.288
InChI Key: GXOTZKQCCWYXHA-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one (CAS RN: 847396-24-1) is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-bromophenyl group and a benzimidazole moiety modified with a prop-2-enyl chain. The benzimidazole unit is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets, while the bromophenyl group may enhance lipophilicity and influence electronic properties.

Properties

IUPAC Name

1-(2-bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h2-10,14H,1,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOTZKQCCWYXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its structure features a brominated phenyl group and a benzimidazole moiety, which are known to interact with various biological targets.

  • Molecular Formula : C20H18BrN3O
  • Molecular Weight : 426.3 g/mol
  • Canonical SMILES : CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C

These properties suggest that the compound may exhibit significant lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzimidazole core allows for the mimicry of nucleotide structures, enabling the compound to bind to DNA and RNA. This interaction can disrupt cellular processes, leading to effects such as enzyme inhibition and modulation of signaling pathways.

Pharmacological Effects

Research has indicated that compounds similar to this one possess a range of pharmacological effects, including:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : May reduce inflammation by inhibiting pro-inflammatory cytokines.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other benzimidazole derivatives known for their pharmacological properties:

Compound NameActivity TypeMechanism
AlbendazoleAntiparasiticInhibits microtubule formation
BendamustineAnticancerAlkylates DNA
OmeprazoleProton Pump InhibitorInhibits gastric acid secretion
ThiabendazoleAntifungalDisrupts fungal cell division

This table illustrates that while this compound shares structural similarities with these compounds, its unique modifications may confer distinct biological activities.

Study 1: Anticancer Activity

A recent study investigated the anticancer properties of related benzimidazole compounds, revealing that they could induce apoptosis in various cancer cell lines. The study highlighted the role of the benzimidazole core in targeting specific proteins involved in cell cycle regulation.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of similar compounds against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting that modifications in the molecular structure enhance binding affinity to bacterial enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Pyrrolidin-2-one Derivatives

The following table highlights structural differences between the target compound and structurally related analogs:

Compound Name R₁ (Phenyl Substituent) R₂ (Benzimidazole Substituent) Key Features
Target Compound 2-Bromophenyl Prop-2-enyl Bromine enhances lipophilicity; prop-2-enyl may improve membrane permeability.
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 5-Chloro-2-hydroxyphenyl 5-thioxo-1,3,4-oxadiazole Hydroxyl and thioxo groups confer antioxidant activity (1.5× ascorbic acid).
1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 4-Chlorophenyl 2-(2-methoxyphenoxy)ethyl Methoxy-phenoxy group increases polarity; potential CNS activity.
1-(4-Butylphenyl)-4-[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]pyrrolidin-2-one 4-Butylphenyl 2-oxo-2-piperidylethyl Piperidine enhances solubility; bulky substituent may reduce bioavailability.

Functional Comparisons

  • Antioxidant Activity : Derivatives with electron-donating groups (e.g., hydroxyl in ) exhibit significant antioxidant properties, outperforming ascorbic acid in DPPH assays. The target compound lacks such groups, suggesting its primary utility may lie outside antioxidant applications .
  • Lipophilicity and Bioavailability : The bromophenyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0 estimated) compared to chlorophenyl (logP ~2.8) or hydroxyphenyl (logP ~1.5) analogs. This property may enhance blood-brain barrier penetration, making it suitable for neuroactive drug development .
  • However, the absence of hydrogen-bonding moieties (e.g., thioxo in ) may limit interactions with polar targets .

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